(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421033-80-8 | |
| Record name | 2-[(3S)-pyrrolidin-3-yl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on structural motifs (pyrrolidine/azetidine rings, substituents) and similarity scores derived from cheminformatics analyses.
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₇H₁₄ClNO.
Key Observations:
Core Ring Modifications :
- Replacement of pyrrolidine (5-membered) with azetidine (4-membered) in 2-(azetidin-3-yl)propan-2-ol HCl reduces ring strain but may alter binding affinity to biological targets .
- Chlorophenyl-substituted pyrrolidines (e.g., 52423-70-8) introduce aromaticity, enhancing π-π stacking interactions in receptor binding .
Substituent Effects: Hydrophilicity: The hydroxyethyl group in the target compound improves water solubility compared to lipophilic cyano or methyl groups in analogs like 1205750-61-3 .
Chirality: The (S)-enantiomer of the target compound and (S)-3-methylpyrrolidine HCl exhibit stereoselective interactions, unlike racemic mixtures or non-chiral analogs (e.g., azetidine derivatives) .
Biological Activity
(S)-2-(pyrrolidin-3-yl)ethanol hydrochloride, a compound with the CAS number 1421033-80-8, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a chiral compound that features a pyrrolidine ring, which is known for its role in various biological systems. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction can modulate neurotransmission and influence behaviors related to mood and cognition.
Target Receptors
- Dopamine Receptors : The compound may act as a partial agonist at dopamine receptors, which are crucial for regulating mood and reward pathways.
- Norepinephrine Transporters : It may also influence norepinephrine levels by acting on transporters, affecting attention and arousal.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 0.25 mg/mL |
| Klebsiella pneumoniae | 0.5 mg/mL |
These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Neuroprotective Effects
In animal models, this compound has shown neuroprotective effects. Studies indicate that it may reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Antimicrobial Efficacy : A study assessed the compound's antibacterial properties using the disc diffusion method against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups treated with standard antibiotics like ciprofloxacin .
- Neuroprotection in Rodent Models : In a controlled study involving rodents subjected to neurotoxic agents, administration of this compound resulted in reduced neuronal cell death and improved behavioral outcomes in cognitive tasks .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed throughout body tissues, particularly in the brain.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly via urine.
Q & A
Q. What are the established synthetic routes for (S)-2-(pyrrolidin-3-yl)ethanol hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution reactions. For example, substituting a chloroethyl group with pyrrolidine derivatives under acidic conditions can yield the target molecule . To ensure enantiomeric purity, chiral resolution using (S)-specific catalysts or chromatography with chiral stationary phases (e.g., amylose-based columns) is recommended. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 1.5–3.0 ppm) and ethanol moiety (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 178.1 for CHClNO) .
- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) monitors purity. Chiral columns distinguish (S)- and (R)-enantiomers .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor via HPLC for byproducts like oxidized pyrrolidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Perform:
- Solubility Screening : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
- Thermogravimetric Analysis (TGA) : Detect hydrate formation or solvent retention.
- X-ray Diffraction (XRD) : Identify crystalline vs. amorphous states .
Reference studies on structurally similar hydrochlorides (e.g., ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride) for comparative analysis .
Q. What reaction mechanisms govern the compound’s derivatization in nucleophilic environments?
- Methodological Answer : The ethanol moiety undergoes oxidation to carboxylic acids (e.g., using KMnO/HSO), while the pyrrolidine nitrogen participates in alkylation or acylation. For example:
- Acylation : React with acetyl chloride in dichloromethane (DCM) to form acetamide derivatives.
- Oxidation : Catalytic hydrogenation (Pd/C, H) reduces unsaturated bonds in intermediates .
Mechanistic studies using DFT calculations or isotopic labeling (e.g., N) can elucidate pathways .
Q. How can chiral synthesis challenges be mitigated when scaling up production?
- Methodological Answer :
- Asymmetric Catalysis : Use (S)-proline-derived catalysts for enantioselective synthesis.
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral resolving agents.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric ratios in real-time during scale-up .
Data Analysis and Experimental Design
Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading).
- Quenching Studies : Identify rate-limiting steps via LC-MS analysis of intermediates.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Benchmark Calculations : Validate DFT methods (e.g., B3LYP/6-31G*) against experimental NMR shifts or reaction energies.
- Solvent Effects : Incorporate implicit solvent models (e.g., COSMO-RS) to improve accuracy.
- Kinetic Isotope Effects (KIEs) : Study H/D substitution to confirm proposed transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
